2-Amino-1-biphenyl-4-ylethanone hydrochloride

Übersicht

Beschreibung

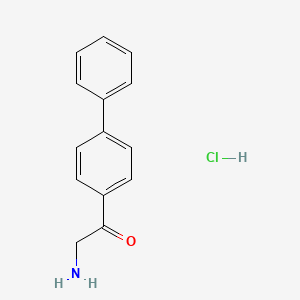

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a chemical compound with the CAS Number: 71350-68-0 . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride . The compound is in solid form .

Molecular Structure Analysis

The InChI code for 2-Amino-1-biphenyl-4-ylethanone hydrochloride is 1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a solid . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride .Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Characterization

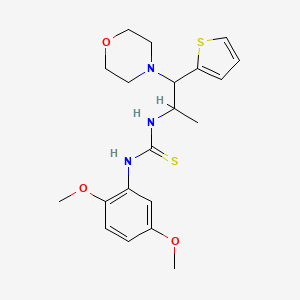

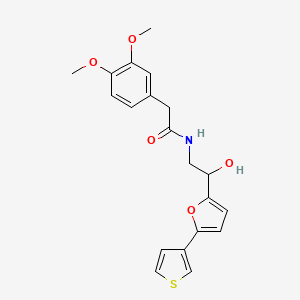

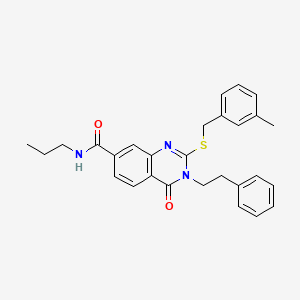

Novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorinated analogs have been synthesized and characterized. These studies involve spectral characterization, density functional theory (DFT) calculations, and docking studies to understand their structural, electronic properties, and potential biological activities. These methodologies highlight the importance of synthetic and analytical techniques in developing new compounds with potential applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).

Catalysis and Reaction Mechanisms

Research into the triple self-condensation reactions of thiophene-based methyl ketones showcases the synthetic utility of catalytic processes to generate new aromatic and olefinic compounds. Such studies are crucial for the development of novel reaction pathways and the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Andicsová-Eckstein et al., 2018).

Materials Science

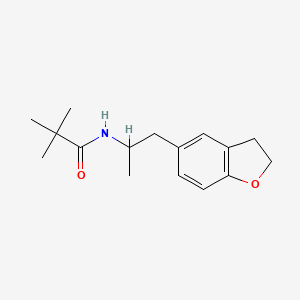

Investigations into biphenyl derivatives for applications in liquid crystal polymer materials demonstrate the intersection of organic synthesis and materials science. Synthesis of specific biphenyl derivatives underlines the significance of chemical synthesis in developing materials with desirable physical and chemical properties for applications in electronics, optics, and more (Ji-zhong, 2008).

Molecular Interactions and Drug Discovery

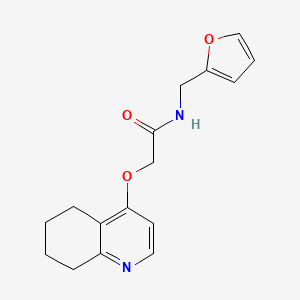

The synthesis and characterization of aromatic amino ketones containing furan and thiophene rings offer insights into the study of molecular interactions in various environments. This research is foundational for drug discovery and development, where understanding the solvatochromic and crystallochromic properties of molecules can lead to the design of better pharmaceutical agents (El-Sayed et al., 2003).

Eigenschaften

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCLXUJJCNIJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-biphenyl-4-ylethanone hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)

![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)